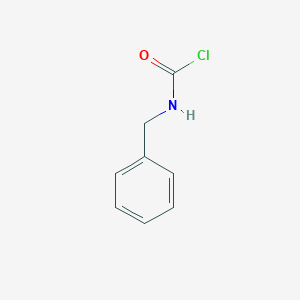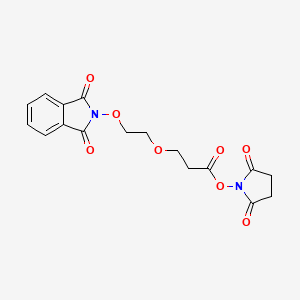
2,5-Dibromo-2,5-dinitrohexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a chemical compound with the molecular formula C6H8Br2N2O6 It is characterized by the presence of two bromine atoms and two nitro groups attached to a hexane backbone, with hydroxyl groups at the terminal positions
Preparation Methods
The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:
Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dibromo-2,5-dinitrohexane-1,6-diol can be compared with other similar compounds, such as:
2,5-Dibromohydroquinone: This compound has a similar bromine substitution pattern but lacks nitro groups, making it less reactive in certain contexts.
2,5-Dibromo-1,4-benzenediol: Another similar compound with bromine atoms at the 2 and 5 positions but with a benzene ring instead of a hexane backbone.
Properties
CAS No. |
89580-58-5 |
|---|---|
Molecular Formula |
C6H10Br2N2O6 |
Molecular Weight |
365.96 g/mol |
IUPAC Name |
2,5-dibromo-2,5-dinitrohexane-1,6-diol |
InChI |
InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2 |
InChI Key |
DREFRXAPDSLSHD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



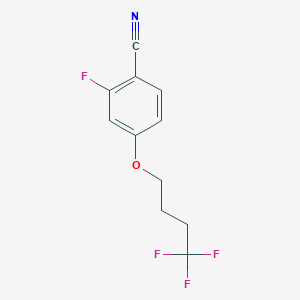
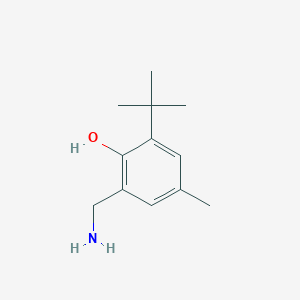
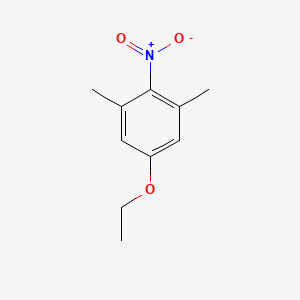
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

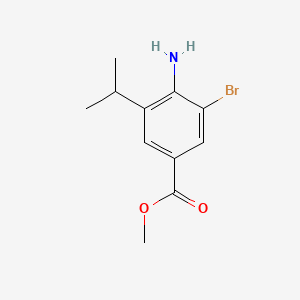


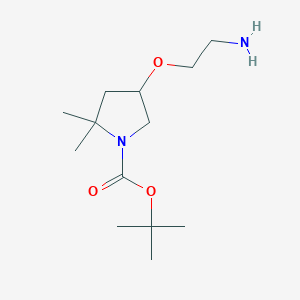
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
